molecular formula C15H12IN3O5 B10901684 N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide

Cat. No.: B10901684
M. Wt: 441.18 g/mol
InChI Key: FXODRIDIUORUQF-CAOOACKPSA-N
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Description

N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-IODOBENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a hydrazide group, an iodine atom, and a nitrophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-IODOBENZOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde with 3-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-IODOBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the iodine atom can produce various substituted benzohydrazides.

Scientific Research Applications

N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-IODOBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-IODOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-BROMOBENZOHYDRAZIDE: Similar structure but with a bromine atom instead of iodine.

    N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-CHLOROBENZOHYDRAZIDE: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N’~1~-[(E)-1-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]-3-IODOBENZOHYDRAZIDE imparts unique chemical properties, such as higher reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and therapy.

Properties

Molecular Formula

C15H12IN3O5

Molecular Weight

441.18 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-3-iodobenzamide

InChI

InChI=1S/C15H12IN3O5/c1-24-14-12(20)6-5-10(13(14)19(22)23)8-17-18-15(21)9-3-2-4-11(16)7-9/h2-8,20H,1H3,(H,18,21)/b17-8+

InChI Key

FXODRIDIUORUQF-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)I)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)I)O

Origin of Product

United States

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